Beclomethasone dipropionate 11-propionate

Analytical Chemistry Impurity Profiling Mass Spectrometry

Beclomethasone dipropionate 11-propionate (CAS 1709825-83-1), systematically designated as (11β,16β)-9-chloro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate, is a synthetic chlorinated glucocorticoid triester with molecular formula C₃₁H₄₁ClO₈ and a molecular weight of 577.1 g/mol. It is formally codified as Beclometasone Dipropionate EP Impurity S in the European Pharmacopoeia and is also referred to as Beclomethasone 11,17,21-Tripropionate or Beclometasone Tripropionate.

Molecular Formula C31H41ClO8
Molecular Weight 577.1 g/mol
Cat. No. B13832879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclomethasone dipropionate 11-propionate
Molecular FormulaC31H41ClO8
Molecular Weight577.1 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC
InChIInChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1
InChIKeyBJQMFFOQQWEWAF-DGBYXFBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclomethasone Dipropionate 11-Propionate: Certified EP Impurity S Reference Standard for ANDA and QC Release Testing


Beclomethasone dipropionate 11-propionate (CAS 1709825-83-1), systematically designated as (11β,16β)-9-chloro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate, is a synthetic chlorinated glucocorticoid triester with molecular formula C₃₁H₄₁ClO₈ and a molecular weight of 577.1 g/mol [1]. It is formally codified as Beclometasone Dipropionate EP Impurity S in the European Pharmacopoeia and is also referred to as Beclomethasone 11,17,21-Tripropionate or Beclometasone Tripropionate [2]. Unlike the parent drug beclomethasone dipropionate (BDP; MW 521.0 g/mol, C₂₈H₃₇ClO₇), this compound bears an additional propionate ester at the 11β-position, replacing the free 11β-hydroxyl group that is essential for glucocorticoid receptor (GR) hydrogen bonding [3]. This single structural modification fundamentally alters the molecule's receptor pharmacophore, chromatographic behavior, and biological activation potential, making it a critical marker for synthesis quality control and impurity profiling in beclomethasone dipropionate API manufacturing.

Why Beclomethasone Dipropionate Cannot Substitute for the 11-Propionate Triester in Analytical and Quality Control Workflows


Beclomethasone dipropionate 11-propionate (EP Impurity S) and the parent API beclomethasone dipropionate are not interchangeable in any analytical or quality control context because the additional 11β-propionate ester introduces a measurable mass shift of +56.05 Da, increases lipophilicity by approximately one XLogP3 unit (4.1 vs. ~3.1 for BDP), eliminates the sole hydrogen bond donor (HBD count: 0 vs. 1), and blocks the 11β-hydroxyl pharmacophore required for glucocorticoid receptor activation [1]. In HPLC analysis, these differences translate into distinct retention times that are exploited for pharmacopoeial system suitability testing and impurity quantification [2]. Critically, the 11-propionate ester cannot be selectively hydrolyzed to yield BDP without simultaneously cleaving the C17 and C21 esters, making this tripropionate impurity a persistent and process-defining marker of over-propionylation during API synthesis [3]. The evidence below quantifies exactly where this compound diverges from its closest analogs and why each divergence matters for regulated analytical workflows.

Quantitative Differentiation Evidence: Beclomethasone Dipropionate 11-Propionate vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation: Tripropionate vs. Dipropionate API

Beclomethasone dipropionate 11-propionate (the tripropionate, EP Impurity S) has a molecular weight of 577.1 g/mol (C₃₁H₄₁ClO₈), which is 56.05 Da higher than the parent API beclomethasone dipropionate (521.0 g/mol, C₂₈H₃₇ClO₇) [1]. This mass increment corresponds exactly to one additional propionyl moiety (C₃H₄O) at the 11β-position, replacing the free hydroxyl. In LC-MS analysis, this +56 Da shift produces a distinct [M+H]⁺ ion at m/z 577.2 that is baseline-resolved from the parent drug [M+H]⁺ at m/z 521.2, enabling unambiguous identification and quantification even at trace levels [2].

Analytical Chemistry Impurity Profiling Mass Spectrometry

Receptor Binding Pharmacophore Inactivation: 11β-Propionate vs. 11β-Hydroxyl in Corticosteroid Esters

The glucocorticoid receptor binding affinity of beclomethasone esters is critically dependent on the 11β-hydroxyl group. Würthwein and Rohdewald (1990) demonstrated that beclomethasone dipropionate (BDP, bearing a free 11β-OH) binds the GR with approximately half the affinity of dexamethasone, while beclomethasone 17-monopropionate (17-BMP, also with free 11β-OH) binds with approximately 13-fold greater affinity than dexamethasone [1]. In contrast, beclomethasone 21-monopropionate (21-BMP, free 11β-OH) showed no detectable binding affinity, attributed to positional ester effects rather than 11β-substitution [1]. The 11-propionate triester eliminates the 11β-OH entirely, replacing it with a bulky propionate ester. While no direct binding assay data exist for the 11-propionate triester, structure-activity relationship (SAR) analysis across the corticosteroid class establishes that an unmodified 11β-OH is mandatory for high-affinity GR binding and that its esterification or oxidation abolishes receptor activation [2]. The 11-keto analog of beclomethasone dipropionate (retaining C17/C21 dipropionate but with 11-oxo instead of 11β-OH), available as a separate reference standard, is recognized as pharmacologically inert, confirming the class-level SAR principle [3].

Receptor Pharmacology Structure-Activity Relationship Glucocorticoid Receptor

Synthesis Process Selectivity Marker: 11-Propionate as the Definitive Over-Propionylation By-Product

In the scalable synthesis of beclomethasone dipropionate, the tripropionate impurity (compound 6, i.e., beclomethasone 11,17,21-tripropionate) forms when the C11-hydroxyl undergoes undesired propionylation alongside C17 and C21. The 2022 Steroids paper demonstrated that under acid-pair conditions (trifluoroacetic acid / p-toluenesulfonic acid), compound 7 (C21,C11-dipropionate) converts to the C11,C17,C21-tripropionate product 6 in moderate yield [1]. Critically, attempts to selectively hydrolyze only the C11-propionate ester back to the desired C17,C21-dipropionate (BDP, compound 1) failed because the C17 and C21 esters hydrolyze simultaneously under all conditions tested [1]. This irreversible over-propionylation means that once the tripropionate impurity forms, it cannot be chemically corrected and must be removed by purification or controlled through process optimization. The optimized final synthesis route achieves 82% yield of BDP with minimized tripropionate by-product by using a C11-epoxide-protected intermediate (DB-11) that prevents C11 propionylation entirely [1].

Process Chemistry API Manufacturing Synthesis Impurity Control

Pharmacopoeial Codification and Certified Reference Standard Availability: USP PAI vs. Research-Grade Material

Beclomethasone dipropionate 11-propionate is codified as EP Impurity S in the European Pharmacopoeia monograph for Beclometasone Dipropionate and is available as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A10730 at a price of USD 475 for 25 mg . The USP PAI product is supplied with a Certificate of Analysis or Product Information Sheet that includes lot-specific purity data, residual solvent information, and storage conditions, and is manufactured under controlled conditions distinct from official USP Reference Standards . Commercial suppliers such as SynZeal and Veeprho provide this impurity with full characterization packages including HPLC chromatograms, LC-MS spectra, ¹H NMR, FT-IR, and potency determination, with documentation compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications for ANDA submissions [1]. Procurement-grade purity specifications typically range from >95% to >98% (HPLC), with some vendors offering EP/USP traceability upon request .

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Chromatographic Differentiation: Relative Retention and System Suitability for EP Impurity S

The USP and EP monographs for beclomethasone dipropionate specify system suitability criteria that depend on chromatographic resolution between the parent drug peak and specified impurities including EP Impurity S. In the USP method, mobile phase composed of acetonitrile-water (3:2 v/v) is adjusted to achieve a beclomethasone dipropionate retention time of approximately 6 minutes [1]. The tripropionate impurity, with its enhanced lipophilicity (XLogP3 = 4.1 vs. ~3.1 for BDP), elutes significantly later under reversed-phase conditions, providing resolution suitable for quantitation at the 0.02% threshold—the practical detection limit established for beclomethasone dipropionate impurity determination by HPLC [2]. HPLC methods validated for beclomethasone dipropionate impurity profiling achieve absolute limits of detection of 2.5 ng per injected compound [2]. Stability-indicating RP-HPLC methods have been specifically developed and validated according to ICH Q2(R1) guidelines for the simultaneous determination of beclomethasone dipropionate and its degradation products, including impurity identification by ESI-MS and NMR [3].

HPLC Method Validation System Suitability Related Substances Testing

Procurement-Relevant Application Scenarios for Beclomethasone Dipropionate 11-Propionate (EP Impurity S)


Analytical Method Development and Validation for ANDA Submissions of Beclomethasone Dipropionate Drug Products

Regulatory guidance (ICH Q2(R1) and ICH Q3A/B) requires the identification, qualification, and control of specified impurities in pharmaceutical products. Beclomethasone dipropionate 11-propionate, codified as EP Impurity S, serves as a critical system suitability marker in HPLC methods for related substances testing. Its distinct mass (+56 Da shift from BDP, confirmed by LC-MS with [M+H]⁺ at m/z 577.2) enables unambiguous peak identification in impurity profiling [1]. Laboratories developing ANDA-level analytical methods must procure a certified reference standard (USP PAI Cat. 1A10730 or equivalent) with full characterization data (HPLC, LC-MS, ¹H NMR, FT-IR, potency) to establish relative retention times, relative response factors, and quantitation limits [2]. The validated LOD of 2.5 ng per injection and practical quantitation threshold of 0.02% relative to parent drug provide the analytical sensitivity required for ICH-compliant impurity control strategies [3].

Quality Control Release Testing of Beclomethasone Dipropionate API Batches

The tripropionate impurity (EP Impurity S) is a process-specific marker of over-propionylation during API synthesis. Because the 11-propionate ester cannot be selectively hydrolyzed without cleaving the C17 and C21 esters, its presence in API is irreversible and reflects the quality of the synthetic route employed [1]. QC laboratories performing batch release testing use the EP Impurity S reference standard to establish system suitability, verify retention time reproducibility, and quantify tripropionate levels against the pharmacopoeial acceptance criterion. Suppliers utilizing the epoxide-protected DB-11 route (82% BDP yield at kilogram scale) generate trace levels of the tripropionate, whereas those using non-selective propionylation produce substantially higher levels—making impurity S quantification a direct vendor qualification metric [1].

Stability-Indicating Method Development for Beclomethasone Dipropionate Finished Dosage Forms

Under accelerated stability conditions (elevated temperature and humidity), beclomethasone dipropionate formulations can undergo ester hydrolysis and transesterification reactions that generate multiple degradation products. The tripropionate impurity, with its fully esterified 11β,17α,21-triol structure (HBD count = 0, XLogP3 = 4.1), serves as a key marker for distinguishing process impurities from degradation products in stability studies [1]. Validated stability-indicating RP-HPLC methods, as described by Sambandan et al. (2019), employ ESI-MS and NMR to structurally characterize unknown degradation impurities, with the well-characterized EP Impurity S serving as a retention time and mass spectral reference point [2]. The enhanced lipophilicity of the tripropionate (ΔXLogP3 ≈ +1.0 vs. BDP) ensures chromatographic resolution from more polar hydrolytic degradation products such as beclomethasone 17-monopropionate and free beclomethasone [1].

Synthesis Route Scouting and Process Optimization for Beclomethasone Dipropionate CMO Selection

For pharmaceutical companies evaluating contract manufacturing organizations (CMOs) for beclomethasone dipropionate API supply, the level of EP Impurity S in pilot batches provides a direct quantitative readout of synthesis selectivity. The 2022 Steroids publication demonstrated that the tripropionate is an unavoidable by-product when C11-hydroxyl protection is omitted, forming under both mild and forcing propionylation conditions [1]. The optimized route employing DB-11 (16β-methyl epoxide) as starting material, with the epoxide serving as a built-in C11 protecting group, achieves 82% yield while suppressing tripropionate formation to trace levels [1]. Procurement specifications should therefore include a requirement for EP Impurity S content ≤0.10% (the ICH Q3A identification threshold for impurities with a daily intake ≤2 g/day) and request batch-specific HPLC chromatograms demonstrating resolution between the BDP main peak and the Impurity S peak [2].

Quote Request

Request a Quote for Beclomethasone dipropionate 11-propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.